molecular formula C17H22N2O3 B1383511 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal CAS No. 1334414-46-8

7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal

Cat. No. B1383511
CAS RN: 1334414-46-8
M. Wt: 302.37 g/mol
InChI Key: QSEYFZVYMMXJOR-UHFFFAOYSA-N
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Description

“7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal” is a chemical compound with the molecular formula C18H23NO3 . It is used for research purposes .


Synthesis Analysis

Unfortunately, the specific synthesis path for this compound is not available in the search results .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2O3/c20-15-16 (6-8-18-15)13-19 (12-14-4-2-1-3-5-14)9-7-17 (16)21-10-11-22-17/h1-5H,6-13H2, (H,18,20) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.37 . Other physical and chemical properties such as boiling point are not available in the search results .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Antihypertensive Activity : A study on 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, closely related to 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal, found them effective as antihypertensive agents in rats. These compounds act as alpha-adrenergic blockers, with different variants showing selective antagonism towards alpha 1 or alpha 2-adrenoceptors (Caroon et al., 1981).

  • Oxidative Cyclization and Synthetic Applications : The oxidative cyclization of olefinic precursors to synthesize azaspiro[4.5]decane systems, including derivatives of this compound, has been reported. This method contributes to the efficient production of these compounds for various research and therapeutic applications (Martin‐Lopez & Bermejo, 1998).

  • Anxiolytic Activity : Research on derivatives of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione, a similar compound, has been conducted to assess their potential as anxiolytics. Initial studies showed weak receptor affinity, suggesting further exploration in this field (Kossakowski et al., 1998).

Chemical Properties and Reactivity

  • Comparative Reactivity Studies : Studies on the reactivity of various diazaspiro[4.5]decane derivatives, including those structurally related to this compound, provide insights into their chemical properties and potential applications in synthesis and drug design (Oh & Kohn, 1992).

  • Green Synthesis Approach : The green chemical synthesis of novel diazaspiro[4.5]decanes, including derivatives of this compound, underlines the environmental considerations in chemical synthesis and the push towards more sustainable practices (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Medical and Pharmacological Research

  • In Vitro Microbiological Evaluation : Synthesized derivatives of 7,9-diaryl-1,4-diazaspiro[4.5]decan-9-ene-6-carboxylates, structurally related to the compound , have been evaluated for their antimicrobial activities against various microorganisms, indicating potential medical applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

  • Neuroprotective Effects : Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibit in vitro inhibitory action on neural Ca-uptake and protection against brain edema and memory deficits, suggesting neuroprotective potential of related compounds (Tóth et al., 1997).

Safety and Hazards

This compound has been classified with the signal word “Warning” and has hazard statements H303 and H320 . This indicates that it may be harmful if swallowed and causes eye irritation .

properties

IUPAC Name

13-benzyl-7,10-dioxa-3,13-diazadispiro[4.0.46.45]tetradecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-16(6-8-18-15)13-19(12-14-4-2-1-3-5-14)9-7-17(16)21-10-11-22-17/h1-5H,6-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEYFZVYMMXJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CN(CCC23OCCO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 2
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 3
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 4
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 5
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 6
Reactant of Route 6
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal

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